3-(bromomethyl)-N-ethylbenzamide 3-(bromomethyl)-N-ethylbenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18229281
InChI: InChI=1S/C10H12BrNO/c1-2-12-10(13)9-5-3-4-8(6-9)7-11/h3-6H,2,7H2,1H3,(H,12,13)
SMILES:
Molecular Formula: C10H12BrNO
Molecular Weight: 242.11 g/mol

3-(bromomethyl)-N-ethylbenzamide

CAS No.:

Cat. No.: VC18229281

Molecular Formula: C10H12BrNO

Molecular Weight: 242.11 g/mol

* For research use only. Not for human or veterinary use.

3-(bromomethyl)-N-ethylbenzamide -

Specification

Molecular Formula C10H12BrNO
Molecular Weight 242.11 g/mol
IUPAC Name 3-(bromomethyl)-N-ethylbenzamide
Standard InChI InChI=1S/C10H12BrNO/c1-2-12-10(13)9-5-3-4-8(6-9)7-11/h3-6H,2,7H2,1H3,(H,12,13)
Standard InChI Key QSPAYEBCVUVAJP-UHFFFAOYSA-N
Canonical SMILES CCNC(=O)C1=CC=CC(=C1)CBr

Introduction

Chemical and Physical Properties

3-(Bromomethyl)-N-ethylbenzamide is a white to off-white crystalline solid with a molecular weight of 242.11 g/mol. Its IUPAC name, 3-(bromomethyl)-N-ethylbenzamide, reflects the substitution pattern on the benzamide backbone. Key physicochemical properties include:

Synthesis and Manufacturing

The synthesis of 3-(bromomethyl)-N-ethylbenzamide typically involves a multi-step process starting from benzamide derivatives. A generalized protocol includes:

  • Introduction of the Bromomethyl Group:
    Bromination of a methyl-substituted benzamide precursor using brominating agents such as N-bromosuccinimide (NBS) under radical initiation conditions. For example, benzoyl peroxide may serve as an initiator in solvents like n-heptane or carbon tetrachloride .

  • N-Ethylation:
    Alkylation of the amide nitrogen with ethylating agents (e.g., ethyl iodide) in the presence of a base to yield the N-ethyl substituent.

Table 2: Representative Synthesis Conditions

ParameterDetail
Substrate3-methyl-N-ethylbenzamide
Brominating AgentN-bromosuccinimide (NBS)
InitiatorBenzoyl peroxide
Solventn-Heptane or analogous alkanes
Reaction TemperatureReflux conditions (≈100–120°C)
YieldNot explicitly reported

The use of linear alkanes (e.g., n-heptane) as solvents has been emphasized in related bromination reactions to replace environmentally harmful solvents like carbon tetrachloride . Post-reaction workup typically involves cooling, filtration, and purification via recrystallization or column chromatography.

Applications in Pharmaceutical and Agrochemical Research

The bromine atom in 3-(bromomethyl)-N-ethylbenzamide serves as a critical reactive site for further functionalization. Key applications include:

  • Nucleophilic Substitution Reactions:
    The bromomethyl group undergoes substitution with amines, thiols, or alkoxides to generate derivatives with enhanced biological activity. For instance, coupling with heterocyclic amines could yield potential kinase inhibitors.

  • Cross-Coupling Reactions:
    Participation in Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl or amino groups, respectively, expanding molecular diversity for drug discovery.

  • Agrochemical Intermediates:
    Functionalization to produce herbicides or pesticides with tailored selectivity and potency.

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